molecular formula C15H14N2O3S B14243866 Benzamide, N-methyl-2-[(4-methyl-2-nitrophenyl)thio]- CAS No. 412015-25-9

Benzamide, N-methyl-2-[(4-methyl-2-nitrophenyl)thio]-

Cat. No.: B14243866
CAS No.: 412015-25-9
M. Wt: 302.4 g/mol
InChI Key: NXQVAVZAULOMGQ-UHFFFAOYSA-N
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Description

Benzamide, N-methyl-2-[(4-methyl-2-nitrophenyl)thio]- is a complex organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with additional functional groups, including a nitro group and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-methyl-2-[(4-methyl-2-nitrophenyl)thio]- typically involves multiple steps. One common method starts with the preparation of the intermediate 4-methyl-2-nitroaniline. This intermediate is then subjected to a thiolation reaction to introduce the thioether group. The final step involves the formation of the benzamide structure through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-methyl-2-[(4-methyl-2-nitrophenyl)thio]- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The thioether linkage can be oxidized to a sulfoxide or sulfone.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amino derivatives.

    Substitution: Introduction of various substituents on the aromatic ring.

Mechanism of Action

The mechanism of action of Benzamide, N-methyl-2-[(4-methyl-2-nitrophenyl)thio]- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thioether linkage can interact with thiol-containing biomolecules. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-methyl-2-[(4-methyl-2-nitrophenyl)thio]- is unique due to the presence of both a nitro group and a thioether linkage. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

412015-25-9

Molecular Formula

C15H14N2O3S

Molecular Weight

302.4 g/mol

IUPAC Name

N-methyl-2-(4-methyl-2-nitrophenyl)sulfanylbenzamide

InChI

InChI=1S/C15H14N2O3S/c1-10-7-8-14(12(9-10)17(19)20)21-13-6-4-3-5-11(13)15(18)16-2/h3-9H,1-2H3,(H,16,18)

InChI Key

NXQVAVZAULOMGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)SC2=CC=CC=C2C(=O)NC)[N+](=O)[O-]

Origin of Product

United States

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